![molecular formula C11H16N4O2 B3028196 tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate CAS No. 1692906-02-7](/img/structure/B3028196.png)
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate
Overview
Description
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate typically involves the reaction of 5-cyano-1-methyl-1H-pyrazole with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: A similar compound used as a pharmaceutical intermediate.
tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: Another related compound with similar structural features.
Uniqueness
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is unique due to its specific functional groups and the resulting chemical properties.
Biological Activity
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name: this compound
- CAS Number: 1692906-02-7
- Molecular Formula: C12H17N4O2
- Molecular Weight: 245.29 g/mol
The structure contains a pyrazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes the cytotoxic effects observed in related studies:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
7h | HepG2 | 4.98 | Induction of apoptosis via caspase activation |
10c | MDA-MB-231 | 7.84 | Cell cycle arrest |
These compounds showed significant growth inhibition and induced apoptosis in cancer cells, suggesting that this compound may exhibit similar properties due to its structural similarities to these active compounds .
The biological activity of pyrazole derivatives can be attributed to several mechanisms:
- Microtubule Destabilization: Many pyrazole derivatives act as microtubule-destabilizing agents, disrupting mitotic spindle formation during cell division.
- Apoptosis Induction: Compounds have been shown to enhance caspase activity, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: Certain derivatives can induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Case Studies
In a notable study on similar pyrazole derivatives, compounds were screened for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced their anticancer activity. For example, the introduction of different substituents at specific positions on the pyrazole ring was correlated with enhanced potency against breast and liver cancer cell lines .
Properties
IUPAC Name |
tert-butyl N-(5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)14(4)9-6-8(7-12)15(5)13-9/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDSPIWAFCNLEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126166 | |
Record name | Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692906-02-7 | |
Record name | Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1692906-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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